molecular formula C17H27N3O B2657940 6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2189434-08-8

6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2657940
CAS No.: 2189434-08-8
M. Wt: 289.423
InChI Key: MHMUSKAHXDCBIW-UHFFFAOYSA-N
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Description

The compound 6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one features a dihydropyrimidin-4-one core, a bicyclic scaffold known for its versatility in medicinal chemistry. Key structural elements include:

  • Cyclopropyl substituent at position 6, which may enhance metabolic stability by reducing oxidative metabolism .
  • Piperidin-4-ylmethyl group at position 3, with a 2-methylpropyl (isobutyl) substituent on the piperidine nitrogen. This alkyl chain contributes to lipophilicity and may influence membrane permeability .

Properties

IUPAC Name

6-cyclopropyl-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-13(2)10-19-7-5-14(6-8-19)11-20-12-18-16(9-17(20)21)15-3-4-15/h9,12-15H,3-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMUSKAHXDCBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)CN2C=NC(=CC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Attachment of the 2-Methylpropyl Group: This step involves alkylation reactions where the piperidine nitrogen is alkylated with 2-methylpropyl halides under basic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Construction of the Dihydropyrimidinone Core: This is achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the dihydropyrimidinone core, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen and the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the dihydropyrimidinone core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

Biologically, the compound has shown potential as a ligand for various receptors, making it a candidate for drug development. Its interactions with biological macromolecules are of particular interest.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the dihydropyrimidinone core are crucial for binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Piperidine Substituents

The piperidine ring in the target compound serves as a critical pharmacophoric element. Modifications to its substituent significantly alter physicochemical and biological properties. Below is a comparative analysis with two close analogs:

Compound Name Piperidine Substituent Core Structure Molecular Formula CAS Number Key Differences
6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one (Target) 2-methylpropyl (isobutyl) 3,4-dihydropyrimidin-4-one C₁₉H₂₈N₄O Not provided Baseline for comparison
6-Cyclopropyl-3-{[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one 6-fluoro-1,3-benzoxazol-2-yl 3,4-dihydropyrimidin-4-one C₂₂H₂₂FN₅O₂ Not provided Aromatic heterocycle introduces rigidity and potential π-π interactions
6-Cyclopropyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one Thieno[3,2-d]pyrimidin-4-yl 3,4-dihydropyrimidin-4-one C₁₉H₂₁N₅OS 2097913-09-0 Larger aromatic system enhances polar surface area
Key Observations:

Impact of Substituent Size and Polarity: The isobutyl group in the target compound is a flexible, nonpolar substituent, favoring hydrophobic interactions. The 6-fluoro-1,3-benzoxazol-2-yl group (in ) introduces fluorine, which enhances electronegativity and may improve metabolic stability via reduced CYP450-mediated oxidation. The thieno[3,2-d]pyrimidin-4-yl substituent (in ) increases molecular weight and polar surface area, which could affect solubility and blood-brain barrier penetration .

Biological Implications: Fluorinated aromatic systems (e.g., benzoxazole in ) are common in kinase inhibitors (e.g., EGFR inhibitors), suggesting possible applications in oncology . Thienopyrimidine-containing compounds (e.g., ) are explored in antiviral and anticancer research due to their ability to intercalate DNA or inhibit viral polymerases .

Comparison with Piperidine-Containing Analogs from Diverse Scaffolds

While the dihydropyrimidinone core is unique, other piperidine-containing compounds highlight broader trends:

A. Fluorinated Benzisoxazole Derivatives ()
  • Example: 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 108855-18-1).
  • Comparison: The benzisoxazole-piperidine motif is retained, but the pyrido[1,2-a]pyrimidinone core differs from the dihydropyrimidinone scaffold. This core substitution likely alters conformational flexibility and target engagement .
B. Fentanyl Derivatives ()
  • Example: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (β-methyl fentanyl).
  • Comparison: Despite sharing a piperidine group, fentanyl analogs are opioid receptor agonists with amide-based cores. The dihydropyrimidinone core’s hydrogen-bonding capacity contrasts with the lipophilic amide backbone of fentanyls, underscoring divergent therapeutic targets .

Biological Activity

The compound 6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H30N6O2C_{25}H_{30}N_{6}O_{2} with a molecular weight of 446.5 g/mol. The compound features a dihydropyrimidine core structure, which is known for various biological activities.

Structural Representation

  • IUPAC Name : N-[1-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-yl]-N-methyl-7-oxo-6-prop-2-enyl-1H-pyrrolo[2,3-c]pyridine-4-carboxamide
  • SMILES : CC1=NC(=CC(=N1)N2CCC(CC2)N(C)C(=O)C3=CN(C(=O)C4=C3C=CN4)CC=C)C5CC5
  • InChIKey : FNEXMGQSERPIOV-UHFFFAOYSA-N

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various biochemical pathways .
  • Anti-inflammatory and Anticancer Activities : Dihydropyrimidine derivatives are often investigated for their potential in treating inflammation and cancer due to their ability to modulate cellular pathways .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : Binding to specific receptors can modulate signaling pathways involved in pain, inflammation, and cell proliferation.
  • Enzyme Inhibition : By inhibiting key enzymes like AChE, the compound can potentially enhance neurotransmitter levels, impacting cognitive functions and neuromuscular transmission.

Case Studies

  • Antibacterial Screening : A study synthesized various piperidine derivatives and tested their antibacterial properties against multiple bacterial strains. The results indicated that certain derivatives exhibited significant activity, suggesting that modifications in the piperidine structure can enhance efficacy .
  • In Silico Studies : Computer-aided drug design approaches have been employed to predict the biological activity of piperidine derivatives. These studies highlight the potential of such compounds in targeting enzymes and receptors associated with diseases like cancer and central nervous system disorders .

Biological Activity Summary

Activity TypeObserved EffectsReference
AntibacterialModerate to strong against S. typhi
Enzyme InhibitionStrong AChE and urease inhibition
Anti-inflammatoryPotential modulation of inflammatory pathways
AnticancerIndications of anticancer properties

Comparative Analysis of Piperidine Derivatives

Compound NameAntibacterial Activity (IC50 µM)AChE Inhibition (IC50 µM)Reference
Compound A5.010.0
Compound B3.58.0
6-Cyclopropyl DerivativeTBDTBDTBD

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